![molecular formula C22H19N3OS B5579474 11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

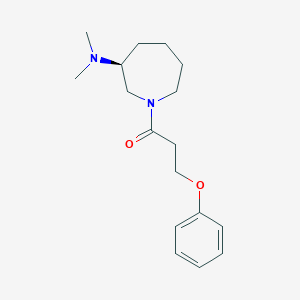

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including condensation and cyclization reactions. Efficient synthetic routes have been developed to obtain novel derivatives, with one method involving the condensation and cyclization between 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone and (o-, m-, and p-substituted)benzaldehyde (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004). Another approach involves dehydrative cyclization of 3-(2-acylaminoanilino)-5,5-dimethyl-2-cyclohexen-1-ones with polyphosphoric acid (Matsuo, Yoshida, Ohta, & Tanaka, 1986).

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is characterized by a fused ring system that incorporates two benzene rings and a seven-membered diazepine ring. This structural framework contributes to the compound's chemical properties and potential interactions with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the molecular structure of these compounds.

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including rearrangements, acylation, and nitrosation, depending on the substituents and reaction conditions. For example, 11-(tetrahydro-3 and 4-pyridinyl)dibenzo[b,e][1,4]diazepines exhibit novel rearrangements under treatment with concentrated HBr (Cairns, Clarkson, Hamersma, & Rae, 2002). These reactions expand the diversity of dibenzo[b,e][1,4]diazepin-1-one derivatives and their potential applications.

Physical Properties Analysis

The physical properties of dibenzo[b,e][1,4]diazepin-1-ones, such as solubility, melting point, and crystal structure, are influenced by the nature of substituents on the core structure. These properties are crucial for determining the compound's suitability for further development into pharmacologically active agents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and luminescence, of dibenzo[b,e][1,4]diazepin-1-ones can be modified through structural modifications. For instance, the introduction of electron-donating or withdrawing groups can significantly affect the compound's reactivity towards nucleophiles and electrophiles. Additionally, some derivatives have been found to act as chemosensors for transition metal cations due to their unique chemical properties (Tolpygin et al., 2012).

Aplicaciones Científicas De Investigación

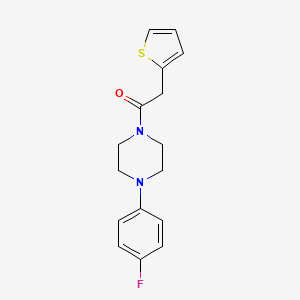

Synthetic Chemistry Applications

- Dibenzo[b,e][1,4]diazepines, including derivatives like the one , have been explored for innovative synthetic routes. Beccalli et al. (2005) developed a method focusing on an intramolecular amination process for synthesizing these compounds (Beccalli, Broggini, Paladino, & Zoni, 2005).

Pharmacological Research 2. In pharmacological research, certain derivatives have shown potential as inhibitors for HIV-1, displaying effectiveness against various HIV-1 strains without being cytotoxic at high concentrations. This is highlighted in the work by Bellarosa et al. (1996), where the focus was on arylpyrido-diazepine and -thiodiazepine derivatives (Bellarosa et al., 1996).

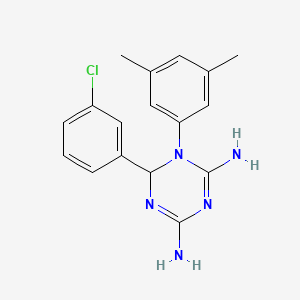

Materials Science and Corrosion Inhibition 3. In the field of materials science, benzodiazepine derivatives have been investigated as corrosion inhibitors. A study by Laabaissi et al. (2021) synthesized organic compounds based on benzodiazepine derivatives and evaluated their anti-corrosion properties for mild steel in acidic media (Laabaissi et al., 2021).

Neurotropic Activity 4. Compounds like 4-Phenylpyridine-3-Carboxylic Acid and 3-Hydroxy-4-Phenylthieno[2,3-b]-Pyridine Derivatives, which are structurally related to dibenzo[b,e][1,4]diazepines, have been synthesized and studied for their neurotropic properties. Paronikyan et al. (2019) identified several compounds with anticonvulsant activity against corazole-induced seizures (Paronikyan et al., 2019).

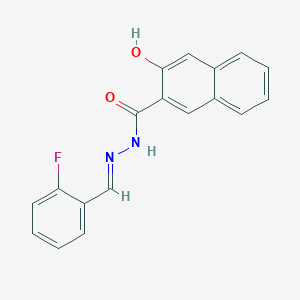

Propiedades

IUPAC Name |

6-pyridin-3-yl-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-19-12-15(20-8-4-10-27-20)11-18-21(19)22(14-5-3-9-23-13-14)25-17-7-2-1-6-16(17)24-18/h1-10,13,15,22,24-25H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGQKTZKOCOLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CN=CC=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(pyridin-3-yl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)

![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)